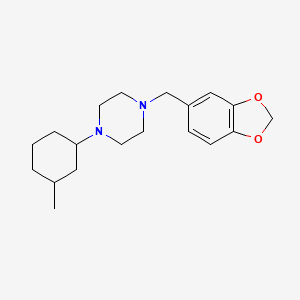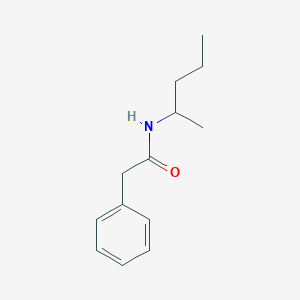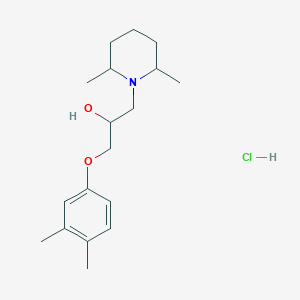![molecular formula C10H6N4O2 B4882636 {[(4-nitrophenyl)amino]methylene}malononitrile](/img/structure/B4882636.png)
{[(4-nitrophenyl)amino]methylene}malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{(4-nitrophenyl)amino]methylene}malononitrile, commonly known as NPM, is a yellow crystalline compound that has gained significant attention in the scientific community due to its unique properties. NPM has been extensively studied for its potential applications in various fields, including medicine, materials science, and catalysis.
作用機序
The mechanism of action of NPM is not fully understood. However, studies have suggested that NPM may induce apoptosis in cancer cells through the activation of caspases. Additionally, NPM may inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that NPM can induce apoptosis in cancer cells and inhibit the growth of bacteria. However, the biochemical and physiological effects of NPM on humans are not fully understood. Further studies are needed to determine the potential toxicity and side effects of NPM.
実験室実験の利点と制限
The synthesis of NPM is relatively straightforward and can be performed in a laboratory setting. Additionally, NPM has shown potential applications in various fields, including medicine, materials science, and catalysis. However, the potential toxicity and side effects of NPM on humans are not fully understood. Further studies are needed to determine the safety and efficacy of NPM.
List of
将来の方向性
1. Further studies are needed to determine the potential toxicity and side effects of NPM on humans.
2. Studies are needed to determine the optimal dosage and administration route of NPM for cancer treatment.
3. Further studies are needed to determine the mechanism of action of NPM.
4. Studies are needed to determine the potential applications of NPM in the field of catalysis.
5. Further studies are needed to optimize the synthesis method of NPM.
6. Studies are needed to determine the potential applications of NPM in the field of materials science.
合成法
NPM can be synthesized through the reaction between 4-nitroaniline and malononitrile in the presence of a catalyst. The reaction proceeds through a condensation reaction, and the resulting product is a yellow crystalline solid. The synthesis of NPM is relatively straightforward and can be performed in a laboratory setting.
科学的研究の応用
NPM has been extensively studied for its potential applications in various fields. In the field of medicine, NPM has been shown to possess anticancer properties. Studies have demonstrated that NPM can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, NPM has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
In the field of materials science, NPM has been used as a building block for the synthesis of various materials. For example, NPM has been used to synthesize metal-organic frameworks (MOFs) that possess unique properties, such as high surface area and selectivity. NPM has also been used to synthesize fluorescent materials that have potential applications in sensors and imaging.
In the field of catalysis, NPM has been used as a catalyst for various reactions. For example, NPM has been used as a catalyst for the synthesis of pyrroles and pyridines. NPM has also been used as a catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide.
特性
IUPAC Name |
2-[(4-nitroanilino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c11-5-8(6-12)7-13-9-1-3-10(4-2-9)14(15)16/h1-4,7,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRSMDNLVOYORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Nitroanilino)methylidene]propanedinitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4882555.png)
![5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4882563.png)
![2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B4882569.png)
![3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzonitrile trifluoroacetate](/img/structure/B4882574.png)
![isopropyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4882575.png)

![1-(4-bromophenyl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4882599.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4882603.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4882611.png)
![N-allyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B4882617.png)


![4-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4882663.png)